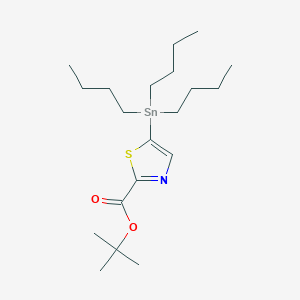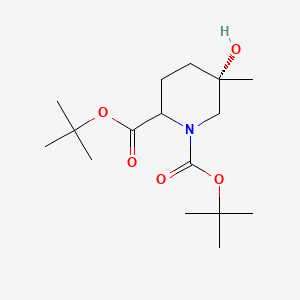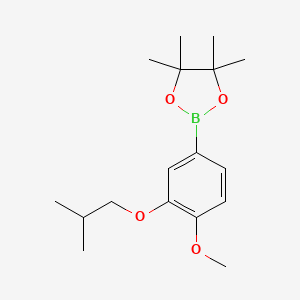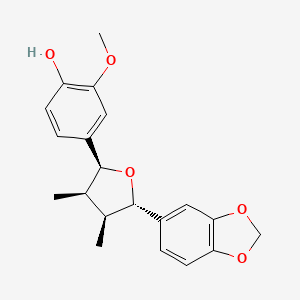
3-Chloroquinoxaline-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloroquinoxaline-6-carbaldehyde is a heterocyclic compound with the molecular formula C9H5ClN2O It is a derivative of quinoxaline, characterized by the presence of a chloro substituent at the third position and an aldehyde group at the sixth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinoxaline-6-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction is a formylation process that uses a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group into the quinoxaline ring. The reaction conditions generally include:
Reagents: DMF, POCl3
Temperature: Room temperature to moderate heating
Solvent: Dichloromethane or chloroform
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce environmental impact and improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloroquinoxaline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium
Reduction: NaBH4 in methanol or ethanol
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA)
Major Products:
Oxidation: 3-Chloroquinoxaline-6-carboxylic acid
Reduction: 3-Chloroquinoxaline-6-methanol
Substitution: 3-Aminoquinoxaline-6-carbaldehyde or 3-Thioquinoxaline-6-carbaldehyde
Aplicaciones Científicas De Investigación
3-Chloroquinoxaline-6-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its role in the development of novel pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloroquinoxaline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt essential enzymatic processes. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of their function.
Comparación Con Compuestos Similares
- 2-Chloroquinoline-3-carbaldehyde
- 6-Chloroquinoxaline-2-carbaldehyde
- 3-Bromoquinoxaline-6-carbaldehyde
Comparison: 3-Chloroquinoxaline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity Compared to 2-Chloroquinoline-3-carbaldehyde, it has a different position of the chloro and aldehyde groups, leading to variations in its synthetic applications and biological effects
Propiedades
Fórmula molecular |
C9H5ClN2O |
|---|---|
Peso molecular |
192.60 g/mol |
Nombre IUPAC |
3-chloroquinoxaline-6-carbaldehyde |
InChI |
InChI=1S/C9H5ClN2O/c10-9-4-11-7-2-1-6(5-13)3-8(7)12-9/h1-5H |
Clave InChI |
MHFXHWJNDUUNPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(N=C2C=C1C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


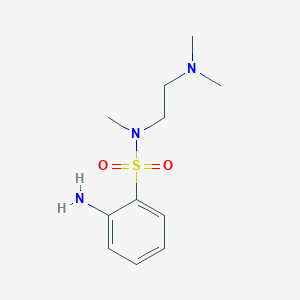
![[(6R,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13908432.png)
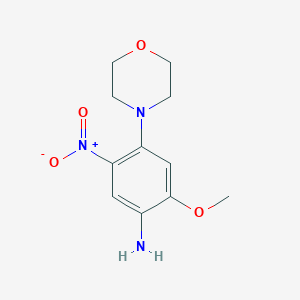
![5,7-dimethyl-3-propanoyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13908452.png)
![4-[[3,5-bis(trifluoromethyl)phenoxy]methyl]-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13908458.png)


